![molecular formula C13H10F3N B1586165 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine CAS No. 57688-34-3](/img/structure/B1586165.png)

4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine

Beschreibung

4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine (CAS: 57688-34-3), commonly abbreviated as TFBA, is a fluorinated derivative of biphenyl-4-amine. Its structure features a trifluoromethyl (-CF₃) group at the 4'-position of the biphenyl backbone and an amine (-NH₂) group at the 4-position (Fig. 1). The electron-withdrawing -CF₃ group enhances thermal stability and modulates electronic properties, making TFBA a versatile intermediate in medicinal chemistry, materials science, and organic synthesis. It is particularly notable for applications in OLEDs, where it serves as a host material for deep-blue emitters, and in biochemical research as a ligand or catalyst .

Eigenschaften

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10/h1-8H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKIAMYXBRKPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382227 | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57688-34-3 | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57688-34-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reduction of Nitro Precursors

A common strategy involves the reduction of 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-nitro derivatives to the corresponding amine. This approach typically uses catalytic hydrogenation or chemical reducing agents.

- Starting Material: 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-nitro compound.

- Reduction Conditions: Catalytic hydrogenation over Pd/C or Pt/C under hydrogen atmosphere; or chemical reduction with iron powder/acetic acid or tin(II) chloride.

- Outcome: High yields of the target amine with minimal side products.

This method is advantageous due to the commercial availability of nitro precursors and the straightforward conversion to amines.

Aromatic Nucleophilic Substitution on Halogenated Biphenyls

Another approach involves nucleophilic aromatic substitution (SNAr) on halogenated biphenyl intermediates bearing trifluoromethyl groups.

- Starting Material: 4'-(Trifluoromethyl)-4-halobiphenyl (e.g., bromide or chloride).

- Nucleophile: Ammonia or amine sources.

- Conditions: Elevated temperatures, often in polar aprotic solvents like DMF or DMSO.

- Result: Substitution of the halogen with an amino group to yield the target compound.

This method is useful when halogenated intermediates are readily accessible.

Buchwald-Hartwig Amination

Transition metal-catalyzed amination has become a powerful tool for forming C-N bonds on aromatic systems.

- Starting Material: 4'-(Trifluoromethyl)-4-halobiphenyl.

- Catalyst: Palladium-based catalysts with suitable ligands.

- Amination Agent: Ammonia or primary amines.

- Conditions: Elevated temperature under inert atmosphere.

- Advantages: High regioselectivity and tolerance to functional groups.

This method offers a modern, efficient route to the amine with good yields.

Reduction of Nitrile Intermediates

The compound can also be prepared via reduction of nitrile precursors.

- Starting Material: 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile.

- Reduction Agents: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

- Outcome: Conversion of nitrile to primary amine.

This method is effective but requires careful handling of strong reducing agents.

Representative Synthetic Route from Literature

Based on the supplementary information from a recent peer-reviewed study:

- Step 1: Synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-nitro derivative via electrophilic aromatic substitution.

- Step 2: Catalytic hydrogenation of the nitro derivative in methanol over Pd/C catalyst.

- Step 3: Isolation of this compound as a colorless solid with high purity.

- Yields: Typically above 85%.

NMR data confirm the structure and purity of the product.

Process Development and Patent Insights

A European patent (EP2513046B1) describes processes relevant to biphenyl derivatives functionalized with nitrile and bromomethyl groups, which are precursors for amine synthesis. The patent outlines:

- Use of bromination and subsequent substitution reactions.

- Control of reaction conditions to optimize regioselectivity.

- Purification techniques to isolate intermediates suitable for amination.

Though the patent focuses on related compounds, the methodologies are adaptable for preparing this compound.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nitro Reduction | 4'-(Trifluoromethyl)-4-nitrobiphenyl | Pd/C, H2 or SnCl2, Fe/AcOH | Room temp to reflux | 85-95 | High yield, straightforward | Requires nitro precursor |

| Aromatic Nucleophilic Substitution | 4'-(Trifluoromethyl)-4-halobiphenyl | NH3 or amines | Elevated temp, DMF/DMSO | 60-80 | Simple reagents | Harsh conditions, lower yield |

| Buchwald-Hartwig Amination | 4'-(Trifluoromethyl)-4-halobiphenyl | Pd catalyst, ligands, NH3 | 80-120°C, inert atmosphere | 75-90 | High selectivity, mild conditions | Requires expensive catalysts |

| Nitrile Reduction | 4'-(Trifluoromethyl)-4-cyanobiphenyl | LiAlH4, catalytic hydrogenation | Anhydrous conditions, reflux | 70-85 | Direct amine formation | Sensitive reagents, safety concerns |

Research Findings and Notes

- The presence of the trifluoromethyl group influences reactivity by electron-withdrawing effects, often requiring optimized conditions for substitution reactions.

- Catalytic hydrogenation is preferred for nitro reductions due to cleaner reactions and fewer by-products.

- Metal-catalyzed amination methods provide higher regioselectivity and functional group tolerance, suitable for complex molecule synthesis.

- Purification typically involves recrystallization or chromatography to achieve high purity for analytical and application purposes.

Analyse Chemischer Reaktionen

Reaktionstypen: 4'-Trifluormethyl-biphenyl-4-ylamin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender Nitro- oder Hydroxylderivate führt.

Reduktion: Reduktionsreaktionen unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid können die Aminogruppe in ein Alkylamin umwandeln.

Substitution: Die Verbindung kann elektrophile und nucleophile Substitutionsreaktionen durchlaufen, insbesondere am aromatischen Ring.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid, saure oder basische Bedingungen.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, wasserfreie Bedingungen.

Substitution: Halogenierungsmittel, Nucleophile wie Amine oder Alkohole, Katalysatoren wie Palladium oder Kupfer.

Wichtige gebildete Produkte:

Oxidation: Nitroverbindungen, Hydroxylderivate.

Reduktion: Alkylamine.

Substitution: Halogenierte Biphenyle, alkylierte Biphenyle.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chemistry 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine serves as a building block in synthesizing complex organic molecules.

- Biology This compound can be employed in studying enzyme interactions and metabolic pathways.

- Industry It is utilized in developing advanced materials with unique properties, such as enhanced stability and degradation resistance.

Chemical Reactions Analysis

4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine can participate in different chemical reactions:

- Substitution Reactions Fluoro and trifluoromethyl groups can undergo nucleophilic substitution reactions.

- Oxidation and Reduction The compound can be oxidized or reduced to produce different derivatives.

- Coupling Reactions It can be involved in further coupling reactions to create more complex molecules.

Related Compounds

"(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine" was synthesized for synthesizing inhibitors of the human enzyme lactate dehydrogenase A (hLDHA) .

Synthesis of related compounds

- 2-amino-4-(2'-methyl-[1,1'-biphenyl]-4-yl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile can be obtained by heating 2-amino-4-(4-bromophenyl)-5-oxo-4,5- dihydropyrano[3,2-c]chromene-3-carbonitrile and o-tolylboronic acid at 70°C in the presence of Pd(dppf)2Cl2 catalyst, SCS—Bi2O3 base in water and tetrahydrofuran solvent .

- 2-amino-5-oxo-4-(2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile can be obtained by heating 2-amino-4-(4-bromophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile and (2-(trifluoromethyl)phenyl)boronic acid at 70°C in the presence of Pd(dppf)2Cl2 catalyst, SCS—Bi2O3 base in water and tetrahydrofuran solvent .

- 2-amino-4-(4'-chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile can be obtained by heating 2-amino-4-(4-bromophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile and (4,6-dichloropyridin-3-yl)boronic acid at 70 °C in the presence of Pd(dppf)2Cl2 catalyst, SCS—Bi2O3 base in water and tetrahydrofuran solvent .

Analytical Data

- 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine: 1H NMR (499.73 MHz, δ, CDCl3): 7.63 (m, 4H, H2, H3, H5, H6). 19F NMR (470.17 MHz, δ, CDCl3): -62.28 (s, CF3) .

- 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile: 1H NMR (499.73 MHz, δ, CDCl3): 7.81 (d, 1H, J = 7.7 Hz, H9), 7.76 (m, 2H, H2, H6), 7.71-7.67 (m, 3H, H3, H5, H11), 7.52 (d, 2H, J = 7.6 Hz, H12), 7.51 (m, H10). 13C{1H} NMR (125.67 MHz, δ, CDCl3): 143.9 (C4), 141.5 (C7), 133.9 (C9), 133.1 (C11), 130.8 (q, 2JC-F = 33 Hz, C1), 130 (C12), 129.2 (C3, C5), 128.4 (C10), 125.7 (q, 3JC-F = 3.5 Hz, C2, C6), 124 (q, 1JC-F = 270 Hz, CF3), 118.3 (CN), 111.3 (C8) .

Wirkmechanismus

The mechanism of action of 4’-trifluoromethyl-biphenyl-4-ylamine involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues of TFBA

Electronic and Steric Effects :

- The -CF₃ group in TFBA lowers electron density on the biphenyl ring compared to -F or -CH₃ substituents, reducing nucleophilicity but improving oxidative stability .

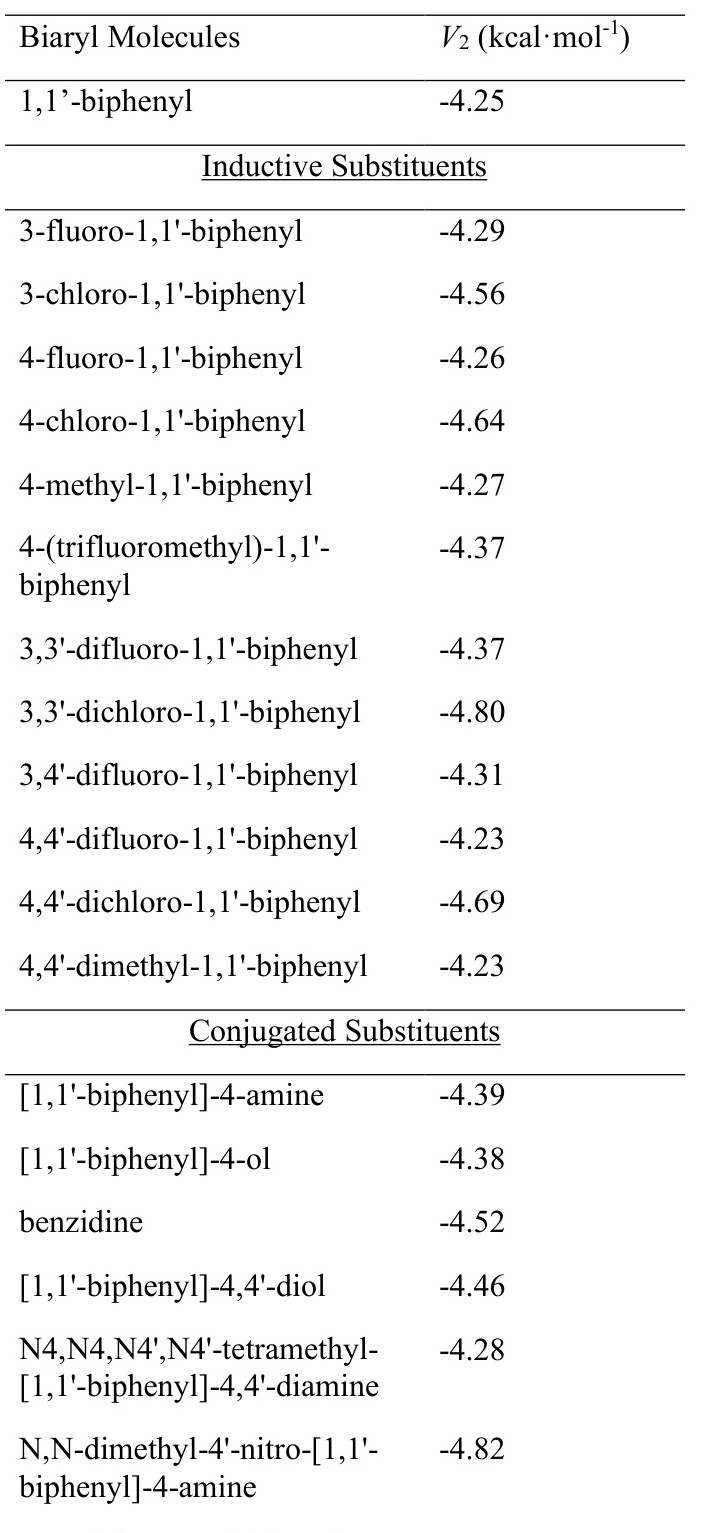

- Torsional Energy Barriers : The -CF₃ substituent increases the torsional barrier (V₂ = -4.37 kcal·mol⁻¹) compared to the parent biphenyl-4-amine (V₂ = -4.39 kcal·mol⁻¹), influencing conformational rigidity in materials science applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- TFBA exhibits lower aqueous solubility than its non-fluorinated analogues due to the hydrophobic -CF₃ group .

- Synthesis yields for TFBA (74%) are comparable to fluorinated analogues (59–74%), reflecting efficient coupling strategies (e.g., slow-release SMCC chemistry) .

Biologische Aktivität

4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine, also known as a trifluoromethyl-substituted biphenyl amine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 57688-34-3

- Molecular Formula : C13H10F3N

- Molecular Weight : 237.23 g/mol

- Purity : ≥95% .

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- Microtubule Interaction :

- Enzyme Inhibition :

- Cellular Effects :

Biological Activity Overview

The biological activities of this compound have been evaluated across various studies. Below is a summary of its effects based on different biological assays.

| Study | Biological Activity | Cell Lines Tested | IC50 Values (μM) |

|---|---|---|---|

| Microtubule Stabilization | QBI293 cells | Varies with concentration | |

| PLA2 Inhibition | Various | 12 - 68 | |

| Apoptosis Induction | MCF-7, MDA-MB-231 | 0.65 - 2.41 |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various compounds, this compound demonstrated significant cytotoxic effects against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The compound exhibited an IC50 value ranging from 0.65 to 2.41 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Microtubule Dynamics

Another investigation focused on the compound's ability to modulate microtubule stability in neuronal cells. The results indicated that treatment with this compound led to a concentration-dependent increase in acetylated α-tubulin levels, suggesting enhanced microtubule stability at lower concentrations while higher concentrations resulted in proteasome-mediated degradation of tubulin .

Q & A

Q. What are the standard synthetic routes for 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine, and how are reaction conditions optimized?

The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts. A high-yield approach involves coupling a trifluoromethyl-substituted aryl halide with a boronic acid derivative of biphenyl-4-amine. For instance, a slow-release SMCC chemistry method achieved 97% yield in related biphenyl-amine syntheses by controlling stoichiometry and reaction time . Key optimization parameters include temperature (often 80–110°C), solvent choice (e.g., THF or DMF), and catalyst loading (1–5 mol% Pd).

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Comprehensive characterization requires:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and trifluoromethyl integration .

- HPLC-MS for purity assessment, with ESI-MS (e.g., m/z 592.1 [MH⁺] in analogous compounds) verifying molecular weight .

- X-ray crystallography (if crystalline) to resolve stereoelectronic effects of the trifluoromethyl group .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The -CF₃ group enhances electronegativity, increasing lipophilicity (logP) and metabolic stability. This substitution reduces basicity of the amine group due to electron-withdrawing effects, impacting solubility in polar solvents .

Advanced Research Questions

Q. What strategies resolve discrepancies in biological activity data across studies?

Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from differences in assay conditions (pH, cell lines) or impurity profiles. Mitigation strategies include:

- Orthogonal analytical validation : Use HPLC-MS and ¹⁹F NMR to confirm batch-to-batch consistency .

- Dose-response recalibration : Account for solvent effects (e.g., DMSO concentration) on cellular uptake .

- Computational modeling : Compare electrostatic potential maps (DFT) to assess trifluoromethyl interactions with target proteins .

Q. How can reaction conditions be optimized to suppress side products in large-scale synthesis?

Common side products include dehalogenated intermediates or diaryl ethers. Optimization involves:

- Catalyst screening : Use Pd(OAc)₂ with SPhos ligand to minimize protodehalogenation .

- Solvent selection : Polar aprotic solvents (DMF) improve solubility of intermediates, reducing dimerization .

- In situ monitoring : ReactIR or LC-MS tracks reaction progress to halt at ~90% conversion, avoiding over-reaction .

Q. What methodologies validate the compound’s stability under biological assay conditions?

Stability studies should include:

- Forced degradation : Expose to UV light, heat (40°C), or oxidizing agents (H₂O₂) to identify degradation pathways .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound via LC-MS .

- pH-dependent solubility profiling : Use shake-flask method across pH 1–10 to predict in vivo behavior .

Q. How do electronic effects of the trifluoromethyl group modulate interactions with biological targets?

The -CF₃ group alters charge distribution, enhancing binding to hydrophobic pockets (e.g., kinase ATP-binding sites). Computational docking (AutoDock Vina) paired with SAR studies on fluorinated analogs can map steric and electronic contributions to affinity .

Methodological Resources

- Synthetic Protocols : Refer to SMCC chemistry for high-yield coupling and Pd-catalyzed cross-coupling for scalability .

- Analytical Workflows : Combine ¹⁹F NMR (δ -60 to -65 ppm for -CF₃) with HRMS for unambiguous identification .

- Biological Assay Design : Include negative controls with non-fluorinated analogs to isolate -CF₃ effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.